N-Substituent Chemotype Differentiation: Arylsulfonyl vs. Aroyl Impact on Lipophilicity and H-Bond Acceptors
CAS 1428373-09-4 bears a 4-bromophenylsulfonyl group on the azetidine nitrogen, differing from the aroyl-substituted congener (CAS 1428374-52-0) which carries a 3,5-bis(trifluoromethyl)benzoyl group. The sulfonamide linkage (-SO₂-N) in CAS 1428373-09-4 provides two strong H-bond acceptor oxygens (sulfonyl O=S=O), whereas the amide linkage in CAS 1428374-52-0 provides one carbonyl oxygen . The sulfonamide also introduces a tetrahedral sulfur geometry that orients the 4-bromophenyl ring differently in 3D space compared to the planar amide carbonyl-aromatic conjugation of the comparator [1]. This affects molecular recognition at S1P receptor subtypes, where specific H-bond donor/acceptor patterns in the receptor binding pocket dictate subtype selectivity [2].
| Evidence Dimension | H-bond acceptor count and geometry at the azetidine N-substituent position |
|---|---|
| Target Compound Data | 2 H-bond acceptors from sulfonamide group (S=O); tetrahedral sulfur geometry; C-Br bond present for halogen bonding |
| Comparator Or Baseline | CAS 1428374-52-0: 1 H-bond acceptor from amide carbonyl; planar amide geometry; CF₃ groups (no halogen-bond donor capability equivalent to C-Br) |
| Quantified Difference | Target offers one additional strong H-bond acceptor; distinct spatial orientation of the 4-bromophenyl ring vs. 3,5-bis(trifluoromethyl)phenyl ring |
| Conditions | In silico comparison based on 2D/3D molecular structures; no direct head-to-head experimental comparison published |
Why This Matters
The differential H-bonding and geometry profile directly impacts S1P receptor subtype binding, meaning CAS 1428373-09-4 cannot be replaced by CAS 1428374-52-0 without re-characterizing target engagement and selectivity.
- [1] Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8):3147-3176. View Source
- [2] Takeuchi JA, Li L, Im WB, Chow K. 1,2,4-Oxadiazoles azetidine derivatives as sphingosine-1-phosphate receptors modulators. US Patent 8,859,598 B2. Issued October 14, 2014. View Source
